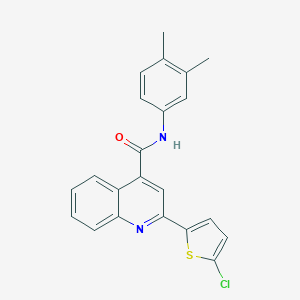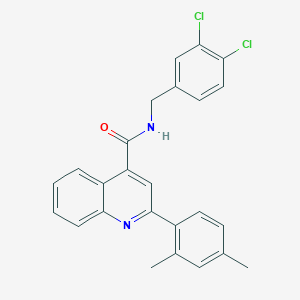![molecular formula C15H14F3NO3 B330117 6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B330117.png)
6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a cyclohexene ring via a carbonyl linkage. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aniline Derivative: The starting material, 2-(trifluoromethyl)aniline, is reacted with a suitable carbonyl compound under acidic or basic conditions to form the intermediate aniline derivative.
Cyclohexene Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclohexene ring. This step may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Final Coupling Reaction: The cyclohexene intermediate is then coupled with a carboxylic acid derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aniline and cyclohexene moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-{[2-(Fluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 6-{[2-(Chloromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 6-{[2-(Bromomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different halogen substituents. These properties make it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H14F3NO3 |
|---|---|
分子量 |
313.27 g/mol |
IUPAC名 |
6-[[2-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H14F3NO3/c16-15(17,18)11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(21)22/h1-4,7-10H,5-6H2,(H,19,20)(H,21,22) |
InChIキー |
VVSCQFYWYRWFDU-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O |
正規SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-methoxyphenyl)-N-(4-{[4-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B330037.png)
![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330038.png)
![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B330039.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B330040.png)

![Dimethyl 5-{[3-(3,4-dichlorophenyl)acryloyl]amino}isophthalate](/img/structure/B330045.png)
![Isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330046.png)




![2-(3-BROMOPHENYL)-N~4~-[3-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,2-DIMETHYLPROPYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330058.png)
